2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone
Description
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone (C₁₃H₁₂ClNO₃) is a synthetic 1,4-naphthoquinone derivative featuring a chloro substituent at position 2 and a 2-hydroxypropylamino group at position 2. Its molecular scaffold combines redox-active quinone properties with a polar hydroxyalkylamine side chain, making it a promising candidate for biological applications, including anticancer and antimicrobial activity . The compound’s structure allows for hydrogen bonding and π–π interactions, critical for binding to biological targets like kinases or microbial enzymes .
Properties
IUPAC Name |
2-chloro-3-(2-hydroxypropylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)6-15-11-10(14)12(17)8-4-2-3-5-9(8)13(11)18/h2-5,7,15-16H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXDLGUHQXZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Secondary Substitution Reactions
The remaining chlorine at position 2 can undergo additional nucleophilic substitutions with soft nucleophiles (e.g., thiols, amines):
Example Reactions
-
With thiols : Forms 2-thioether derivatives under basic conditions .
-
With amines : Produces 2,3-diamino derivatives in the presence of Pd catalysts .
-
With alkoxides : Generates 2-alkoxy-3-[(2-hydroxypropyl)amino]-1,4-naphthoquinones .
Cycloaddition Reactions
The quinone moiety participates in photochemical cycloadditions:
-
With alkenes : Under UV light, 2-chloro-3-[(2-hydroxypropyl)amino]naphthoquinone undergoes [2+2] or [4+2] cycloadditions, forming fused bicyclic compounds (e.g., benzanthraquinones) .
-
With 1,1-diphenylethylene : Yields cyclobutane adducts via [2+2] mechanisms .
Redox Reactivity
The quinone core undergoes reversible redox transitions:
These redox properties underpin its interactions with cellular enzymes like NAD(P)H:quinone oxidoreductase (NQO1) .
Biological Interactions
The compound exhibits bioactivity through covalent modifications:
-
Michael Addition : The quinone’s α,β-unsaturated carbonyl system reacts with thiol groups in proteins (e.g., glutathione), forming adducts that disrupt cellular redox balance .
-
DNA Intercalation : Planar naphthoquinone structures intercalate into DNA, inducing topoisomerase II inhibition .
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. Its structure features a naphthalene ring fused with a quinone moiety, which contributes to its reactivity and biological significance. The presence of an electron-withdrawing chloro group and a nucleophilic hydroxypropylamino group influences its chemical behavior, making it suitable for diverse applications in medicinal chemistry.
Antibacterial Applications
Recent studies have demonstrated that derivatives of naphthoquinones, including 2-chloro-3-[(2-hydroxypropyl)amino]naphthoquinone, exhibit notable antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicated that certain naphthoquinone derivatives showed effective MIC values against various Gram-positive and Gram-negative bacteria. Specifically, this compound exhibited promising results against strains such as Klebsiella pneumoniae .
- Mechanism of Action : The antibacterial mechanism may involve disruption of protein synthesis and modulation of redox processes within bacterial cells, leading to cell death .
Anticancer Potential
The anticancer properties of naphthoquinones are well-documented, with this compound being no exception:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as SiHa (cervical cancer) and MCF-7 (breast cancer). Notably, derivatives with specific amino acid substitutions demonstrated enhanced cytotoxicity, achieving up to 90% inhibition of cell proliferation at certain concentrations .
- Mechanisms : The anticancer effects are attributed to the induction of oxidative stress and apoptosis in cancer cells. Naphthoquinones can interfere with critical cellular processes, including the electron transport chain, which is vital for energy production in both eukaryotic and prokaryotic cells .
Case Studies
- Anticancer Activity : A study evaluated the effects of various naphthoquinone derivatives on cervical and breast cancer cell lines. The results indicated that compounds incorporating amino acids significantly enhanced cytotoxicity compared to their parent structures .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of naphthoquinones against resistant bacterial strains. The findings revealed that specific derivatives could effectively inhibit growth at low concentrations, highlighting their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound also interacts with various molecular targets, including enzymes and proteins involved in cellular respiration and DNA synthesis .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: The 2-hydroxypropyl group enhances water solubility compared to hydrophobic analogs like 2-chloro-3-(isopentylamino)NQ .
- Bioactivity Modulation: Substitution with aromatic groups (e.g., thiophenylmethylamino) improves antibacterial activity due to π–π interactions with bacterial enzymes , while hydroxyalkyl chains enhance anticancer activity by facilitating cellular uptake .
Anticancer Activity
- 2-Chloro-3-[(2-hydroxypropyl)amino]NQ: Exhibits inhibitory activity against EGFR tyrosine kinase (IC₅₀ ~8 μM), comparable to 2-chloro-3-[(4-methyl-phenyl)amino]NQ (IC₅₀ ~5 μM) .
- Mechanistic Differences : Hydroxypropyl derivatives disrupt mitochondrial redox cycling in cancer cells, while methoxy analogs act primarily as DNA intercalators .
Antimicrobial Activity
- Antifungal: 2-Chloro-3-[(furan-2-ylmethyl)amino]NQ shows superior activity against Candida albicans (MIC 3.12 μg/mL) compared to the hydroxypropyl derivative (MIC 12.5 μg/mL) due to furan’s electron-deficient ring .
- Antibacterial: Thiophene-substituted analogs (e.g., 2-chloro-3-[(thiophen-2-ylmethyl)amino]NQ) inhibit Staphylococcus aureus (MIC 15.6 μg/mL), outperforming hydroxyalkyl derivatives .
Biological Activity
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone is a naphthoquinone derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of naphthoquinones known for their pharmacological potential, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli at certain concentrations, indicating its potential as an antimicrobial agent .
Cytotoxicity and Anticancer Potential
A notable aspect of this compound is its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that this compound induces apoptosis in HeLa (cervical carcinoma) cells and SK-MEL-28 (human melanoma) cells. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased early and late apoptotic cell populations upon treatment .
Case Study: Apoptosis Induction in Cancer Cells
A study evaluated the cytotoxic effects of various naphthoquinone derivatives, including this compound. The results indicated that treatment led to a significant increase in apoptotic cells compared to untreated controls. Specifically, at a concentration of 100 µM, the percentage of viable HeLa cells dropped from 99% (untreated) to approximately 16.8% post-treatment, with a corresponding rise in apoptotic cells .
The biological activity of this compound may be attributed to its ability to interact with cellular components such as mitochondrial membranes. Research indicates that naphthoquinones can induce mitochondrial permeability transition, leading to apoptosis through the release of cytochrome c and activation of caspases .
Table 1: Biological Activity of this compound
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |
| Cytotoxicity | HeLa Cells | 100 | Viability reduced to 16.8% |
| Cytotoxicity | SK-MEL-28 Cells | 100 | Increased apoptosis |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of naphthoquinones. Variations in substituents on the naphthoquinone ring significantly influence their redox properties and interactions with biological targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific functional groups on naphthoquinones can enhance their cytotoxicity against cancer cells while minimizing toxicity to non-tumoral cells. For example, compounds with hydroxyl substitutions at specific positions on the naphthoquinone ring demonstrated improved anticancer activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines. For example, in similar derivatives, heating 2,3-dichloro-1,4-naphthoquinone with 6-aminocoumarin in DMF at 60–70°C for 72 hours yielded a 79% product after recrystallization . Optimization involves solvent selection (DMF, ethanol), temperature control (60–70°C), and molar ratios (1:1.2 for amine:quinone). Purity is enhanced via slow evaporation of acetonitrile-dichloromethane (1:1) for single-crystal growth .
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography confirms bond lengths and angles. For instance, C–N bond distances average 1.36–1.40 Å, and dihedral angles between naphthoquinone and substituent planes are ~49°, as seen in analogous compounds .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.16 (d, J = 7.5 Hz) for aromatic protons and δ 180.0 (C=O) in ¹³C NMR .
- IR : C=O stretches at 1672 cm⁻¹ (quinone) and 1720 cm⁻¹ (ester) .
- Elemental analysis : Matches calculated C, H, N values (e.g., C: 64.51% calc. vs. 64.12% found) .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxypropyl vs. alkyl/aryl substituents) influence redox properties and catalytic activity?
- Methodological Answer : Electrochemical studies (cyclic voltammetry) quantify redox potentials. For example, quinone derivatives with aminoalkyl groups (e.g., dimethylaminoethyl) show enhanced O₂ reduction to H₂O₂ at −0.2 V vs. Ag/AgCl . Substituent electrondonating effects lower reduction potentials, improving catalytic efficiency. Compare with X-ray data to correlate planarity (e.g., dihedral angles <50° ) with electron transfer kinetics.
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Test compounds at 10⁻³–10⁻⁷ M to identify selective vs. toxic thresholds .
- Mechanistic assays : Use enzyme inhibition (e.g., EGFR tyrosine kinase ) and ROS assays (e.g., superoxide dismutase/catalase activity in loach embryos ) to distinguish direct target effects from oxidative stress.
- Statistical analysis : Apply two-factor ANOVA to isolate compound-specific effects from developmental variables (e.g., time-dependent catalase activity changes ).
Q. How do computational methods predict binding interactions with biological targets like EGFR or NF-κB?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions. For example, 2-chloro-3-(4-methylphenylamino)-1,4-naphthoquinone binds EGFR via van der Waals (Leu694), π-π (Phe699), and H-bonding (Thr766) interactions .
- MD simulations : Validate docking poses with 100-ns trajectories to assess binding stability (RMSD <2 Å).
- QSAR models : Correlate substituent hydrophobicity (logP) with antifungal IC₅₀ values (e.g., piperidine derivatives show higher activity than morpholine ).
Q. What experimental approaches elucidate the compound’s impact on pro/antioxidant homeostasis?
- Methodological Answer :
- Biochemical assays : Measure lipid peroxidation (TBA-reactive substances) and antioxidant enzymes (SOD, catalase) in model systems (e.g., loach embryos ).
- Fluorescent probes : Use DCFH-DA for intracellular ROS detection in cancer cells (e.g., HepG2 ).
- Gene expression : qPCR for Nrf2 pathway genes (e.g., HO-1, NQO1) to assess oxidative stress responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
